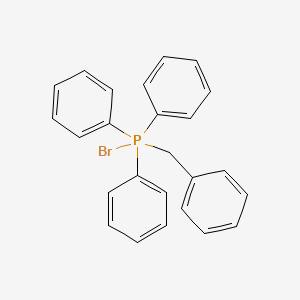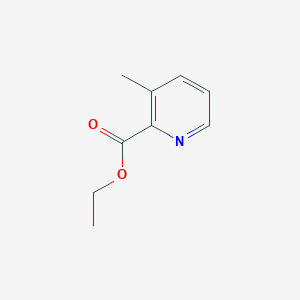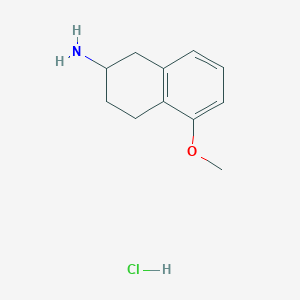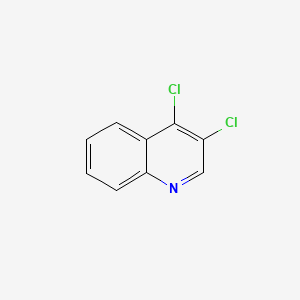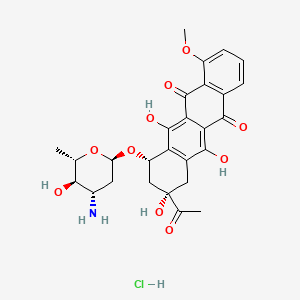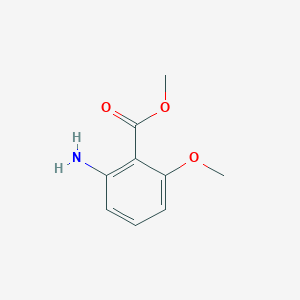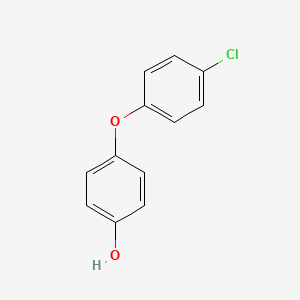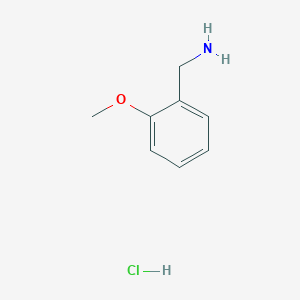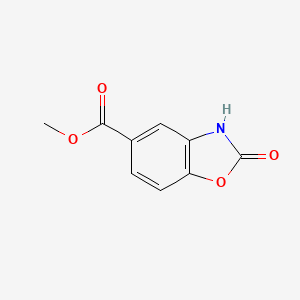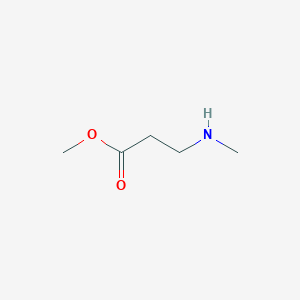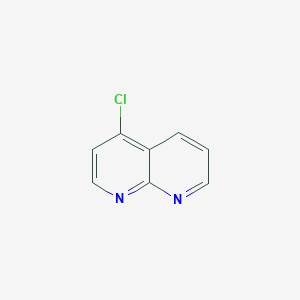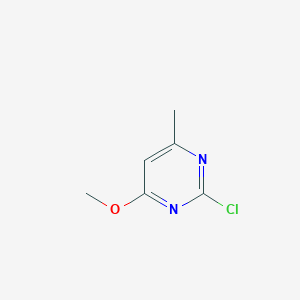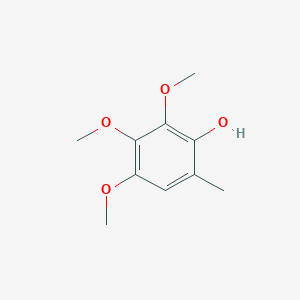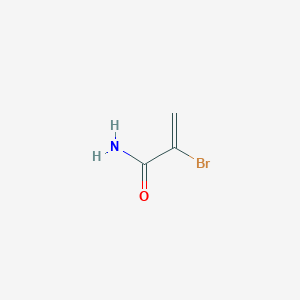
2-Bromoacrylamide
Vue d'ensemble
Description
2-Bromoacrylamide is an organic compound with the molecular formula C₃H₄BrNO. It is a derivative of acrylamide, where a bromine atom is attached to the double bond of the molecule. This compound is known for its applications in organic synthesis and various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromoacrylamide can be synthesized through the bromination of 2-propenol with ammonia. The specific steps include dissolving 2-propenol in a solvent, adding bromine, and then introducing ammonia gas into the solution at low temperatures. After the reaction is complete, the pure compound can be obtained through distillation.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in obtaining the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromoacrylamide undergoes various chemical reactions, including substitution, addition, and cyclization reactions. It is known to react with primary amines, leading to the formation of substituted amides .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols. The reaction conditions often include mild temperatures and solvents like dichloromethane or ethanol.
Addition Reactions: These reactions can occur with nucleophiles like water or alcohols, usually under acidic or basic conditions.
Cyclization Reactions: These reactions involve the formation of cyclic compounds, often catalyzed by palladium or other transition metals.
Major Products: The major products formed from these reactions include substituted amides, cyclic compounds, and various derivatives used in further organic synthesis.
Applications De Recherche Scientifique
2-Bromoacrylamide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of 2,5-diimino-furans, a process catalyzed by palladium.
Mécanisme D'action
The mechanism of action of 2-Bromoacrylamide involves its interaction with nucleophilic species. For instance, in biological systems, it can react with glutathione, leading to the formation of cyclized products. This interaction is crucial in its application in RNA modification studies, where it enables the detection of pseudouridine by inducing a Ψ-to-C transition .
Comparaison Avec Des Composés Similaires
Acrylamide: A precursor to 2-Bromoacrylamide, used widely in polymer production.
N-Bromoacrylamide: Similar in structure but with different reactivity and applications.
Brostallicin: A synthetic derivative used in anticancer research.
Uniqueness: this compound is unique due to its bromine atom, which imparts distinct reactivity, particularly in cyclization reactions and its application in RNA modification studies. Its ability to form stable cyclic products with nucleophiles sets it apart from other similar compounds .
Propriétés
IUPAC Name |
2-bromoprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrNO/c1-2(4)3(5)6/h1H2,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLXOUWYUQFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550666 | |
| Record name | 2-Bromoprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70321-36-7 | |
| Record name | 2-Bromoprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


